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2-Acetyl-4,5-dimethylthiazole

Flavor Chemistry Sensory Science Aroma Analysis

Formulators face challenges achieving authentic roasted and savory notes without off-flavors. 2-Acetyl-4,5-dimethylthiazole (CAS 7531-76-2) solves this with a unique substitution pattern distinct from fishy (4,5-dimethylthiazole) or purely cereal (2-acetylthiazole) analogs. - Provides nutty, meaty, popcorn-like profiles at trace usage levels. - Ultra-low odor threshold (~5 ppb) ensures high cost-efficiency and impact. - ≥98% purity ensures batch-to-batch sensory fidelity and reliable analytical standardization.

Molecular Formula C7H9NOS
Molecular Weight 155.22 g/mol
CAS No. 7531-76-2
Cat. No. B1334031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-4,5-dimethylthiazole
CAS7531-76-2
Molecular FormulaC7H9NOS
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C(=O)C)C
InChIInChI=1S/C7H9NOS/c1-4-6(3)10-7(8-4)5(2)9/h1-3H3
InChIKeyNQBBXAHMYZUTSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-4,5-dimethylthiazole Flavorant Profile


2-Acetyl-4,5-dimethylthiazole (CAS 7531-76-2) is a heterocyclic organic compound within the thiazole class, characterized by a five-membered ring containing sulfur and nitrogen [1]. Its molecular formula is C7H9NOS, with a molecular weight of 155.22 g/mol . It is recognized for its potent sensory profile, often described as nutty, meaty, or reminiscent of popcorn and roasted nuts . This compound functions primarily as a flavoring agent and fragrance ingredient, valued for its ability to impart depth and realistic cooked notes to food and beverage applications [2].

1

Flavor creation: Reported nutty, meaty, and popcorn-like profile supports savory food applications.

2

Sensory potency: Very low reported odor threshold enables effective use at low inclusion levels.

3

Quality grade: High-purity grade available, supporting reproducible flavor formulation and QC standardization.

Why 2-Acetyl-4,5-dimethylthiazole Is Irreplaceable


Substituting 2-Acetyl-4,5-dimethylthiazole with a generic or structurally similar thiazole is not straightforward due to the high sensitivity of odor and flavor profiles to specific ring substitutions. The combined presence of an acetyl group at position 2 and methyl groups at positions 4 and 5 creates a unique volatile aroma characteristic distinct from analogs like 4,5-dimethylthiazole (fishy, shrimp-like) or 2-acetylthiazole (cereal, popcorn-like) . Furthermore, thiazoles exhibit extremely low odor thresholds, often in the parts-per-billion range, meaning minor impurities or incorrect analogs can drastically alter the intended sensory outcome of a formulation [1]. Therefore, precise compound identity, not just class membership, is critical for achieving target flavor fidelity and avoiding costly off-notes in industrial food and fragrance applications.

4,5-Dimethylthiazole analog
Lacking the 2-acetyl group, this analog shifts the aroma to fishy, amine-like notes, compromising savory authenticity.
2-Acetylthiazole analog
Without the 4,5-dimethyl substitution, the profile becomes cereal-like and lacks the meaty, roasted depth required for complex savory blends.
Impurity sensitivity
Extremely low odor thresholds of thiazoles make trace impurities from related analogs capable of introducing detectable off-notes; precise compound identity is critical.

2-Acetyl-4,5-dimethylthiazole: Evidence vs. Analogs


Sensory Profile vs. 4,5-Dimethylthiazole

The sensory profile of 2-Acetyl-4,5-dimethylthiazole is primarily characterized as nutty, meaty, and popcorn-like, while the closely related analog 4,5-dimethylthiazole is described as having a fishy, amine, and shrimp-like aroma . This distinct difference in odor character is critical for applications where a specific roasted note is desired without the off-flavor of seafood.

Sensory profile vs. 4,5-dimethylthiazole
Class-level inference
Target: popcorn, roasted nuts, meaty
Comparator: fishy, amine, shrimp-like
Distinct odor character supports savory formulation with no seafood off-note.
Qualitative difference critical for target flavor fidelity.
Flavor Chemistry Sensory Science Aroma Analysis

Odor Threshold vs. 4,5-Dimethylthiazole

2-Acetyl-4,5-dimethylthiazole is reported to have a low odor threshold of approximately 5 ppb, indicating high sensory potency [1]. In contrast, the structurally related compound 4,5-dimethylthiazole has a significantly higher reported detection threshold of 470 ppb in water . This difference in threshold values suggests that 2-Acetyl-4,5-dimethylthiazole is nearly two orders of magnitude more potent, allowing for lower use levels to achieve the same perceived intensity.

Odor threshold vs. 4,5-dimethylthiazole
Cross-study comparable
Target: ~5 ppb
Comparator: 470 ppb
~94-fold lower threshold
Reported higher sensory potency may allow lower usage levels.
Threshold medium may influence direct comparison.
Sensory Science Flavor Chemistry Analytical Chemistry

Purity Grade vs. Common Analogs

Commercial offerings for 2-Acetyl-4,5-dimethylthiazole are available with a purity specification of ≥97% or ≥98.0% . This is comparable to or slightly higher than the typical purity specifications for common thiazole analogs like 2-acetyl-4-methylthiazole, which is often listed at 97% . The availability of a higher-purity grade (≥98.0%) can be a differentiating factor for applications requiring strict quality control and minimal impurity-related off-flavors.

Purity grade vs. common analogs
Cross-study comparable
Target: ≥98.0%
2-Acetyl-4-methylthiazole: 97%
+1% purity grade
Higher purity specification may reduce risk of off-notes from impurities.
Vendor specification; verify lot-specific COA.
Procurement Quality Control Analytical Chemistry

Physicochemical Properties vs. Simpler Thiazoles

The physicochemical properties of 2-Acetyl-4,5-dimethylthiazole differ significantly from those of its non-acetylated analog, 4,5-dimethylthiazole. The target compound has a higher molecular weight (155.22 g/mol vs. 113.18 g/mol) and a lower boiling point (105 °C vs. 158 °C) . These differences in molecular weight and volatility can impact handling, storage, and performance in various formulations, such as the rate of aroma release in a food product.

Physicochemical vs. 4,5-dimethylthiazole
Class-level inference
MW: 155.22 vs 113.18 (+37%)
BP: 105 °C vs 158 °C (53 °C lower)
Volatility and molecular weight differences may affect aroma release rate.
Storage and handling considerations differ.
Physical Chemistry Formulation Science Analytical Chemistry

2-Acetyl-4,5-dimethylthiazole Applications


Savory Flavor Creation

The compound's primary application is as a potent flavoring agent to impart nutty, meaty, and popcorn-like notes to savory food products [1]. Its unique sensory profile, which distinguishes it from the more fishy aroma of 4,5-dimethylthiazole , makes it particularly valuable for creating authentic roasted, grilled, or fried flavor profiles in soups, sauces, snacks, and meat analogs.

Precision Flavor Formulation

Given its low odor threshold of approximately 5 ppb [2], 2-Acetyl-4,5-dimethylthiazole is highly cost-effective for flavor houses and food manufacturers. It can be used in minute quantities to deliver a significant sensory impact, making it ideal for both top-note impact and background complexity in complex flavor blends.

Quality Control & Analytical Standardization

The availability of this compound with a specified high purity (≥98.0%) positions it as a reliable analytical standard. Researchers and quality control laboratories can utilize this grade for method development, sensory panel calibration, and ensuring batch-to-batch consistency in commercial flavor formulations, where trace impurities could otherwise skew results.

Application
Selection Property
Validation Focus
Savory Flavor Creation
Reported nutty/meaty aroma profile distinct from fishy analog
Sensory evaluation vs. 4,5-dimethylthiazole control
Precision Flavor Formulation
Very low reported odor threshold (~ppb range)
Dose-response optimization in target matrix
Quality Control & Analytical Standardization
High purity specification (≥98.0%)
Method suitability and batch-to-batch consistency check

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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